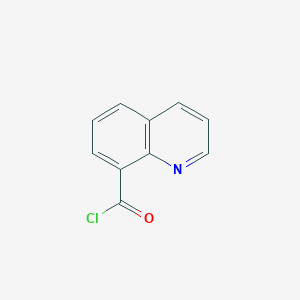

Quinoline-8-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-8-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZCPFISUMNHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563371 | |

| Record name | Quinoline-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100517-41-7 | |

| Record name | Quinoline-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Positional Significance of the Carbonyl Chloride Moiety at the C 8 Position of the Quinoline Scaffold

The placement of the carbonyl chloride group at the C-8 position of the quinoline (B57606) scaffold is structurally and electronically significant. This specific substitution pattern gives rise to unique chemical properties and reactivity. The C-8 position is a peri-position relative to the quinoline nitrogen atom. This proximity can lead to steric hindrance and specific electronic interactions that influence the molecule's behavior in chemical reactions. irb.hr

The electronic properties of substituents at the C-8 position can modulate the stability and biological activity of resulting compounds. nih.gov For instance, the strong σ-donor effect of a group at the 8-quinolyl position can make a coordinated metal center more electron-rich, thereby slowing down nucleophilic attack. tandfonline.com In the context of electrophilic substitution on the quinoline ring, the presence of substituents can direct incoming groups to specific positions. For example, under nitration conditions, quinoline is preferentially nitrated at the 5- and 8-positions of the benzene (B151609) ring portion of the molecule. stackexchange.com

Furthermore, the C-8 position is crucial in coordination chemistry. The nitrogen atom of the quinoline ring and a donor atom from a substituent at the C-8 position can act as a bidentate ligand, readily forming stable complexes with a variety of metal ions. researchgate.net This chelating ability is a key feature of many 8-substituted quinoline derivatives.

Synthetic Methodologies for Quinoline 8 Carbonyl Chloride and Its Precursors

Metal-Free Mediated Reactions

Metal-free approaches to quinoline (B57606) synthesis align with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. These reactions are often promoted by acids, bases, or simply heat. The Friedländer synthesis, for example, can be effectively catalyzed by Brønsted acids like p-toluenesulfonic acid or simply by heating the reactants. wikipedia.orgresearchgate.net Similarly, the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone, offers a metal-free route to 2,4-substituted quinolines. wikipedia.org Another significant metal-free approach is the Doebner-Miller reaction, which utilizes Brønsted or Lewis acids to catalyze the reaction between anilines and α,β-unsaturated carbonyl compounds. wikipedia.org Research has also explored the use of basic ionic liquids in aqueous media, which can act as green catalysts for quinoline synthesis, offering high yields and selectivity without the need for a transition metal catalyst. researchgate.netnih.gov

Influence of Catalytic Additives (e.g., Pyridine)

Application of Nanocatalysts in Quinoline Synthesis

Nanocatalysts have emerged as a highly effective tool in organic synthesis due to their high surface-area-to-volume ratio, which provides a greater number of active sites compared to bulk materials, leading to enhanced reactivity and efficiency. nih.govsci-hub.se Their application in quinoline synthesis has enabled milder reaction conditions, shorter reaction times, and improved yields, with many nanocatalysts offering the significant advantage of being recoverable and reusable. nih.govacs.org

A wide array of transition metal nanoparticles have been successfully employed as catalysts for constructing the quinoline scaffold. These catalysts are often supported on materials like silica, cellulose, or carbon to enhance stability and facilitate recovery. nih.govrsc.orgnih.gov

Iron (Fe): Iron-based nanoparticles, particularly magnetic nanoparticles like Fe₃O₄, are of great interest due to their low toxicity, abundance, and ease of separation from the reaction mixture using an external magnet. nih.govrsc.org For example, Fe₃O₄ nanoparticles functionalized with a Brønsted acidic ionic liquid have been used to catalyze the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov

Copper (Cu): Copper nanoparticles are effective catalysts for various quinoline syntheses. A nanocatalyst comprising copper(II) immobilized on silica-coated iron nanoparticles (Fe₃O₄@SiO₂/isoniazid/Cu(II)) has been shown to be a recoverable magnetic catalyst for producing quinoline derivatives. nih.gov In other work, nanocrystalline copper(II) oxide (CuO) has been used for the solvent-free Friedländer synthesis. tubitak.gov.tr

Zinc (Zn), Nickel (Ni), Cobalt (Co): Nanoparticles of zinc, nickel, and cobalt have also been applied in quinoline synthesis. Nickel nanoparticles have been demonstrated as an efficient and retrievable catalyst for the solventless Friedländer annulation. tubitak.gov.tr Cobalt nanocatalysts have been used for the selective reductive annulation reaction for the direct synthesis of functionalized quinolines. tandfonline.com

Gold (Au) and Silver (Ag): Noble metal nanocatalysts like gold and silver have been utilized, often for their unique catalytic properties. Gold nanoparticles supported on cerium oxide (Au/CeO₂) or hydrotalcite (Au/HT) can catalyze the synthesis of quinoxaline (B1680401) derivatives, a related class of heterocycles, indicating their potential for quinoline synthesis as well. rsc.org Silver phosphotungstate has been used as a catalyst for the Friedländer synthesis, affording good yields. tubitak.gov.tr

Table 1: Examples of Transition Metal-Based Nanocatalysts in Quinoline Synthesis

| Catalyst | Reactants | Conditions | Yield (%) |

| Fe₃O₄-IL-HSO₄ nih.gov | 2-Aminoaryl ketones, 1,3-dicarbonyl compounds | Solvent-free, 80 °C | High |

| Fe₃O₄@SiO₂/isoniazid/Cu(II) nih.gov | 2-Aminoaryl ketones, α-methylene ketones | Ethanol (B145695), 60 °C, 2h | 68-96 |

| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd nih.gov | 2-bromobenzoic acid, piperidine, phenylacetylene | Choline (B1196258) azide, 80 °C, 4h | 76-93 |

| IRMOF-3/PSTA/Cu nih.gov | Aniline derivatives, benzaldehyde, phenylacetylene | CH₃CN, 80 °C | 85-96 |

| Nickel Nanoparticles tubitak.gov.tr | 2-aminoaryl ketones, active methylene (B1212753) compounds | Solvent-free | High |

| Silver phosphotungstate (Ag₃PW₁₂O₄₀) tubitak.gov.tr | 2-aminoaryl ketones, active methylene compounds | Ethanol, reflux | Good |

Note: This table presents a selection of findings; specific yields and conditions vary with substrates.

Metal oxide nanocatalysts are valued for their stability, high surface area, and acidic or basic properties, which can be tuned to optimize catalytic activity. repec.org

Silica (SiO₂), Titania (TiO₂), Alumina (Al₂O₃): These common metal oxides often serve as supports for other catalytically active metals but can also act as catalysts themselves. sci-hub.setubitak.gov.tr For instance, titania (TiO₂) nanomaterials have been shown to be efficient and recyclable heterogeneous catalysts for the solvent-free synthesis of poly-substituted quinolines via the Friedländer reaction. tandfonline.com A mixed metal oxide, ZnO@SnO₂, has also been reported as an efficient catalyst. windows.net

Zirconia (ZrO₂): Zirconia-based nanocatalysts, such as copper-incorporated sulfated zirconia (ZrO₂/SO₄²⁻/Cu), have been developed as heterogeneous recyclable catalysts. This system effectively promotes the Friedländer annulation in water at room temperature, demonstrating high to excellent yields and allowing for the catalyst to be reused multiple times without significant loss of activity. researchgate.net

Acid-Based Nanocatalysts: Solid acid nanocatalysts provide an environmentally friendly alternative to corrosive liquid acids. Magnetic nanocomposites containing 12-phosphotungstic acid have been developed as a robust and recyclable catalyst for synthesizing quinoline derivatives. tandfonline.com

Table 2: Examples of Metal Oxide and Acid-Based Nanocatalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Yield (%) |

| ZrO₂/SO₄²⁻/Cu researchgate.net | Friedländer Annulation | Water, Room Temp. | High to Excellent |

| ZrO₂/Fe₃O₄-MNPs researchgate.net | Friedländer Annulation | - | High |

| TiO₂ Nanoparticles tandfonline.com | Friedländer Annulation | Solvent-free | High |

| Magnetic 12-phosphotungstic acid tandfonline.com | Knoevenagel condensation | - | High |

| Fe₃₋ₓTiₓO₄ MNPs-SO₃H researchgate.net | Four-component condensation | 60 °C, 20 min | 85-98 |

Note: This table presents a selection of findings; specific yields and conditions vary with substrates.

Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic rate accelerations, shorter reaction times, and higher yields compared to conventional heating methods. rsc.orgoalib.com This technique involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. rsc.orgoalib.com MAOS has been successfully applied to various quinoline syntheses, including the Skraup, Friedländer, and multicomponent reactions. rsc.orgnih.gov For example, the use of a p-sulfonic acid calix nih.govarene catalyst under neat microwave irradiation (200 °C) facilitated a three-component reaction to produce quinolines in 20-25 minutes. rsc.org In another instance, a magnetic nanocatalyst (Fe₃O₄-TDSN-Bi(III)) was used under solvent-free microwave conditions (80 °C) to afford excellent yields (85-97%) of quinoline derivatives. rsc.org The efficiency of MAOS makes it a powerful tool for rapid reaction optimization and the creation of libraries of quinoline compounds. ijsat.org

Ultrasound-Promoted Synthetic Pathways

The use of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, can significantly enhance reaction rates and yields. The phenomenon responsible is acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium, which generates localized high temperatures and pressures. This has been applied to the synthesis of quinolines, often leading to milder conditions, shorter reaction times, and improved efficiency. researchgate.netnih.govnih.gov One study demonstrated the ultrasound-promoted synthesis of quinolines using basic ionic liquids in an aqueous medium. This green procedure operates at room temperature and offers high yields and selectivity, avoiding the need for transition metal catalysts and preventing side reactions like aldol (B89426) condensation. researchgate.netnih.gov Another ultrasound-assisted protocol was developed for a one-pot, three-component synthesis of pyrazolo-quinoline derivatives in an ionic liquid at ambient conditions, highlighting the synergy between sonication and green solvent systems. nih.gov

Modern and Sustainable Approaches to Quinoline Core Assembly

Transition Metal-Based Nanocatalysts (e.g., Fe, Cu, Zn, Ni, Co, Au, Ag)

Development of Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, reducing waste, cost, and environmental impact. Solvent-free reaction conditions, often coupled with microwave irradiation or solid-supported catalysts, have been effectively applied to the synthesis of quinoline derivatives. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is particularly amenable to these conditions.

Researchers have developed various catalytic systems to facilitate solvent-free quinoline synthesis. For instance, silica-supported phosphorus pentoxide (P₂O₅/SiO₂) has been used as an efficient, heterogeneous catalyst for the Friedländer reaction at 80°C, yielding poly-substituted quinolines in high yields (77-95%) within short reaction times (15-40 minutes). Similarly, nano-zinc oxide has been employed as a mild and non-corrosive catalyst for the regiosepecific synthesis of quinolines under solvent-free conditions. rsc.org

Ionic liquids have also been explored as dual catalyst-solvents that can be recycled. For example, Brønsted acidic ionic liquids have proven highly efficient for Friedländer synthesis at temperatures around 50-100°C under solvent-free conditions, with the ionic liquid being recoverable and reusable. nih.gov Other catalysts, such as calcium triflate [Ca(OTf)₂], have been shown to be effective for the regioselective Friedländer synthesis of specific quinolines under solvent-free conditions at 110°C. tandfonline.com

| Catalyst/Method | Reaction Type | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| P₂O₅/SiO₂ | Friedländer Annulation | 80°C, Solvent-free | High yields (77-95%) in 15-40 minutes. | |

| Ca(OTf)₂ | Friedländer Annulation | 110°C, Solvent-free | Medium to high yields (45-98%) for 2-methyl-3-acyl quinolines. | tandfonline.com |

| Propylphosphonic anhydride (B1165640) (T₃P) | Coupling Reaction | Microwave, Solvent-free | Excellent yields in short reaction times; T₃P acts as a mild water scavenger. | rsc.org |

| Brønsted Acidic Ionic Liquid | Friedländer Annulation | 50°C, Solvent-free | Achieved 90% yield in 15 minutes; catalyst is reusable. | nih.gov |

| Nano ZnO | Friedländer Annulation | 100°C, Solvent-free | Moderate yields (20-95%) with high regioselectivity. | nih.gov |

Implementation of Green Solvents (e.g., Glycerol (B35011), Ethanol, Water)

When solvent-free conditions are not feasible, the replacement of toxic organic solvents with environmentally benign alternatives is a critical strategy. Water, ethanol, and glycerol are considered green solvents due to their low toxicity, availability, and biodegradability. ijpsjournal.comresearchgate.net

Glycerol As a renewable, non-toxic, and high-boiling point liquid, glycerol has emerged as a promising green solvent for organic synthesis. core.ac.uk It has been successfully used in the Skraup synthesis of quinolines, a classic method involving the reaction of anilines with glycerol, an acid, and an oxidizing agent. mdpi.com Modern modifications of the Skraup reaction utilize glycerol as the solvent, sometimes under microwave irradiation or pressure, to improve yields and reduce reaction times. tandfonline.commdpi.com For example, niobium(V) chloride (NbCl₅) in glycerol has been shown to be an efficient catalytic system for preparing quinoline derivatives with high yields (76-98%) in as little as 15-90 minutes. core.ac.ukpnu.ac.ir

Ethanol Ethanol is another widely used green solvent derived from renewable resources. It has been employed in various catalyzed syntheses of quinolines. researchgate.net One-pot syntheses involving the coupling of 2-nitrobenzaldehydes, piperidine, and alkyne derivatives have been successfully carried out in ethanol using copper iodide (CuI) and stannous chloride dihydrate (SnCl₂·2H₂O) as catalysts, providing good to moderate yields. tandfonline.com Nano-zinc oxide has also been used as a catalyst in ethanol for the Friedländer hetero-annulation reaction to produce novel poly-substituted quinolin-7-ones. Furthermore, various nanocatalysts have been effectively utilized in ethanol to synthesize diverse quinoline derivatives in good yields. nih.gov

Water Water is the most environmentally benign solvent. Catalyst-free methods for the Friedländer reaction have been developed using only water as the solvent at elevated temperatures (e.g., 70°C), achieving excellent yields (up to 97%) and avoiding the need for any additives. organic-chemistry.org The high polarity of water can enhance reaction efficiency compared to other solvents like ethanol. organic-chemistry.org This approach has been used to synthesize a variety of poly-substituted quinolines, demonstrating its versatility and alignment with green chemistry principles. organic-chemistry.orgdocumentsdelivered.com

| Green Solvent | Reaction Type | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Glycerol | Friedländer Annulation | NbCl₅, 80-100°C | 76-98% | core.ac.ukpnu.ac.ir |

| Glycerol | Modified Skraup Synthesis | Microwave, H₂SO₄ | 10-66% | tandfonline.com |

| Ethanol | Friedländer Annulation | Nano-Zinc Oxide, Reflux | 50-97% | |

| Ethanol | Coupling/Reductive Cyclization | CuI / SnCl₂·2H₂O, 80°C | 72-87% | tandfonline.com |

| Water | Friedländer Annulation | Catalyst-free, 70°C | up to 97% | organic-chemistry.org |

| Water | Multicomponent Reaction | p-TSA, 90°C | 60-94% | tandfonline.com |

Oxidative Annulation Strategies for Quinoline Formation

Oxidative annulation has become a powerful and versatile strategy for synthesizing quinoline scaffolds. mdpi.com These methods often involve the formation of C-C and C-N bonds in a single operation through processes like C-H bond activation, dehydration, or photocatalysis, offering high atom economy and efficiency. mdpi.com

Transition-metal-catalyzed C-H bond activation is a state-of-the-art technique for forming C-C bonds directly, avoiding the need for pre-functionalized starting materials. thieme-connect.com For the synthesis of quinoline-8-carboxylic acid, the functionalization of the C8–H bond of a quinoline precursor is a key step. This is often achieved using a directing group on the nitrogen atom or at a nearby position to guide a metal catalyst selectively to the C8 position. thieme-connect.comacs.org

Palladium, rhodium, and cobalt are commonly used catalysts for these transformations. acs.orgorganic-chemistry.org For instance, a palladium-catalyzed oxidative cyclization between the benzylic C-H bond of a β-aryl amide and the C7 position of an 8-amidoquinoline has been reported. thieme-connect.com Highly efficient and regioselective Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes have been developed, where DMSO can serve as both the solvent and a C1 building block. organic-chemistry.org The functionalization of quinoline N-oxides at the C-8 position via a 5-membered metallacycle intermediate is a common strategy, though it can require harsh conditions. acs.org However, newer methods allow for these reactions to proceed at room temperature, broadening the substrate scope. acs.org

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Co(III) Complex | Anilines and Alkynes | Highly efficient and regioselective C-H activation/cyclization. DMSO acts as a C1 building block. | organic-chemistry.org |

| Pd(II) Complex | Benzamidine and Terminal Alkynes | C-C coupling/cyclization via directed C-H activation. The C-N bond acts as an internal oxidant. | organic-chemistry.org |

| Palladium | 8-Amidoquinolines | Quinoline-directed palladation of a benzylic C-H bond followed by oxidative coupling at the C7 position. | thieme-connect.com |

| Rhodium | Substituted Quinolines | Substituent position directs C-H activation to the 2, 4, 6, or 7 positions. | acs.orgsemanticscholar.org |

Dehydrogenative coupling reactions provide an atom-economical route to quinolines by forming C-C and C-N bonds with the concomitant loss of hydrogen. A prominent example is the coupling of aromatic amines with alcohols. mdpi.com This process typically involves the oxidation of the alcohol to an aldehyde or ketone in situ, which then condenses with the amine, followed by cyclization and aromatization.

Palladium-catalyzed dehydrogenative coupling is an efficient strategy for constructing the quinoline core. nih.gov For example, an aerobic oxidation aromatization of aliphatic alcohols and anilines catalyzed by a Pd(OAc)₂/2,4,6-Collidine/Brønsted acid system provides a direct route to diverse quinoline derivatives in high yields. mdpi.comresearchgate.net Nickel catalysts have also been employed for the double dehydrogenative coupling of 2-aminobenzyl alcohol with ketones, operating at mild temperatures. organic-chemistry.org Iridium complexes have been shown to catalyze the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones to furnish quinolines in high yields. organic-chemistry.orgbeilstein-journals.org

Visible-light photocatalysis has emerged as a powerful green tool in organic synthesis, enabling reactions to proceed under mild conditions using light as a renewable energy source. nih.gov Several photocatalytic methods for quinoline synthesis have been developed, often involving an oxidative cyclization mechanism. mdpi.comresearchgate.net

These reactions can be mediated by metal complexes or purely organic photocatalysts. For instance, anthraquinone, an organic small-molecule catalyst, can mediate the visible-light-induced oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols at room temperature, using DMSO as the oxidant. organic-chemistry.orgorganic-chemistry.org In another approach, 9,10-phenanthrenequinone (PQ) acts as a photocatalyst, inducing one-electron oxidation of 2-vinylarylimine substrates to trigger an electrocyclization that yields polysubstituted quinolines. nih.gov Metal-free systems using organic dyes have also been developed for the aerobic oxidative dehydrogenative coupling of various substrates to form the quinoline core. mdpi.comresearchgate.net Additionally, titanium dioxide (TiO₂), an inexpensive and non-toxic material, has been used as a heterogeneous photocatalyst for the aerobic dehydrogenation synthesis of substituted quinolines. organic-chemistry.org

| Photocatalyst | Reactants | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Anthraquinone (Organic) | 2-Aminobenzyl alcohols and Secondary alcohols | DMSO | Visible-light mediated, metal-free, room temperature. | organic-chemistry.orgorganic-chemistry.org |

| 9,10-Phenanthrenequinone (Organic) | 2-Vinylarylimines | O₂ (from air) | Visible-light excited, electrocyclization mechanism. | nih.gov |

| Titanium Dioxide (TiO₂) | Various N-heterocycle precursors | O₂ (from air) | Visible-light mediated, heterogeneous, environmentally friendly. | organic-chemistry.org |

| 10-Methyl-9,10-dihydroacridine (AcrH₂) | Glycine derivatives and 2,3-dihydrofuran | O₂ (from air) | Metal-free, cascade annulation reaction. | mdpi.com |

Nucleophilic Acylation Reactions

The carbonyl chloride group in quinoline-8-carbonyl chloride is highly susceptible to attack by nucleophiles, leading to the formation of a variety of important organic compounds. This reactivity is central to its application in synthetic chemistry.

Formation of Amides with Amine Nucleophiles

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted quinoline-8-carboxamides. libretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and a chloride ion is eliminated. A base, which can be another molecule of the amine, then removes a proton from the nitrogen to yield the final amide product and an ammonium (B1175870) chloride salt. libretexts.org

For instance, the reaction of this compound with L-proline or L-valine derivatives in the presence of pyridine (B92270) as a catalyst yields the corresponding amide products in high yields (over 98%). researchgate.netresearchgate.net The use of a base like pyridine is common in these reactions, known as the Schotten-Baumann reaction, to neutralize the hydrogen chloride that is formed. gdckathua.com

Table 1: Examples of Amide Formation from this compound

| Amine Nucleophile | Product | Catalyst/Base |

| L-proline | Quinoline-8-carbonyl-L-proline amide | Pyridine |

| L-valine derivatives | Quinoline-8-carbonyl-L-valine amides | Pyridine |

| Ethylamine | N-ethylquinoline-8-carboxamide | Excess ethylamine |

Formation of Esters with Alcohol Nucleophiles

Similar to the reaction with amines, this compound reacts with alcohols to form esters. This reaction also follows a nucleophilic acyl substitution pathway. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of a chloride ion and a proton results in the formation of the ester.

A patent describes the synthesis of allyl 6,7-diethoxy-4-hydroxy-3-quinoline carboxylate by reacting 6,7-diethoxy-4-hydroxy-3-quinoline carbonyl chloride with allyl alcohol. google.com The reaction is heated and then neutralized with ammonia. google.com In another example, simply mixing 6,7-diethoxy-4-hydroxy-3-quinoline carbonyl chloride with allyl alcohol at room temperature for two days yields the corresponding ester. google.com

Table 2: Examples of Ester Formation from Quinoline Carbonyl Chlorides

| Alcohol Nucleophile | Acyl Chloride | Product | Conditions |

| Allyl alcohol | 6,7-diisobutoxy-4-hydroxy-3-quinoline carbonyl chloride | Allyl 6,7-diisobutoxy-4-hydroxy-3-quinoline carboxylate | Heated on a steam bath for ~10 minutes, neutralized with ammonia |

| Allyl alcohol | 6,7-diethoxy-4-hydroxy-3-quinoline carbonyl chloride | Allyl 6,7-diethoxy-4-hydroxy-3-quinoline carboxylate | Room temperature for two days |

Hydrolysis Reaction Pathways

The acyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid.

Kinetics and Thermodynamics of Carboxylic Acid Formation

Detailed kinetic and thermodynamic studies specifically on the hydrolysis of this compound are not extensively available in the provided search results. However, the general principles of acyl chloride hydrolysis can be applied. The reaction is a nucleophilic acyl substitution where water is the nucleophile. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of any catalysts. The electron-withdrawing nature of the quinoline ring is expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Studies on the base hydrolysis of related iron (II) complexes with pyridyl–quinolyl Schiff base ligands have shown pseudo-first-order kinetics. researchgate.net While not a direct study on this compound, this suggests that similar kinetic behavior might be observed in its hydrolysis under basic conditions. The thermodynamics of the reaction would favor the formation of the more stable carboxylic acid and hydrochloric acid. Density functional theory (DFT) calculations on related quinoline derivatives have been used to study their electronic structure and reactivity, which could be applied to understand the thermodynamics of hydrolysis. nih.gov

General Nucleophilic Substitution and Addition Mechanisms involving the Carbonyl Chloride Group

The reactivity of this compound is dominated by nucleophilic acyl substitution. libretexts.org This mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orglibretexts.org

The rate of this reaction is dependent on several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles react faster.

Electrophilicity of the carbonyl carbon: The electron-withdrawing quinoline ring increases the partial positive charge on the carbonyl carbon, making it highly electrophilic.

Leaving group ability: The chloride ion is an excellent leaving group, which facilitates the second step of the reaction.

The reaction can proceed under both acidic and basic conditions. libretexts.org Under basic conditions, the nucleophile is typically neutral or anionic. Under acidic conditions, the carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon.

Palladium-Catalyzed Reactions Involving Quinoline Scaffolds

While no specific palladium-catalyzed reactions involving this compound itself were found, the quinoline scaffold is extensively used in various palladium-catalyzed cross-coupling reactions to synthesize a wide range of substituted quinoline derivatives. These reactions are crucial for the development of new materials and pharmacologically active compounds. rsc.orgorganic-chemistry.orgnih.govnih.govajouronline.com

Common palladium-catalyzed reactions involving quinoline derivatives include:

Heck Reaction: This reaction couples an unsaturated halide with an alkene. For example, 2,3-disubstituted quinoline derivatives can be synthesized from Morita-Baylis-Hillman adducts and 2-iodoaniline (B362364) via a palladium-catalyzed Heck reaction and subsequent cyclization. organic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Alkynylquinoline-5,8-diones have been synthesized by the palladium-catalyzed Sonogashira coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes. ajouronline.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This method has been used to synthesize quinolin-2(1H)-ones. nih.gov

Carbonylation Reactions: Palladium catalysts are used to introduce a carbonyl group into a molecule using carbon monoxide. This has been applied to synthesize quinol-4-ones. nih.gov

These examples demonstrate the versatility of the quinoline scaffold in modern synthetic organic chemistry, where palladium catalysis plays a pivotal role in constructing complex molecular architectures.

C-H Arylation Reactions of Quinoline-8-carbaldehydes (as analogous reactivity studies)

To understand the reactivity proximate to the carbonyl group on the quinoline scaffold, studies on quinoline-8-carbaldehyde offer significant insights. The aldehyde C-H bond can be activated and functionalized, serving as an analogue for transformations at the carbonyl position. A key example is the palladium-catalyzed direct C-H arylation of quinoline-8-carbaldehydes to synthesize various aryl quinolinyl ketones. acs.orgacs.org

Research has demonstrated that these reactions can proceed using different arylating agents, including aryl iodides and aryl diazonium salts. acs.org The choice of the arylating partner significantly influences the reaction's efficiency. For instance, aryl iodides substituted with electron-donating groups tend to favor the reaction, while aryl diazonium salts bearing electron-withdrawing groups exhibit excellent reactivity. acs.org This methodology provides a pathway to a diverse range of aryl quinolinyl ketones in good to excellent yields and demonstrates high functional group tolerance. acs.orgacs.org

The reaction is typically catalyzed by a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant like silver acetate (AgOAc). acs.org The proposed mechanism involves the initial formation of a palladium complex through chelation with the nitrogen atom of the quinoline and the aldehyde's oxygen. This is followed by the activation of the aldehyde C-H bond. acs.org Subsequent oxidative addition of the arylating agent, followed by reductive elimination, yields the final ketone product.

Detailed findings from the C-H arylation of quinoline-8-carbaldehyde with various aryl iodides are presented below.

Table 1: Substrate Scope in C–H Arylation of Quinoline-8-carbaldehydes with Various Aryl Iodides Reaction conditions: quinoline-8-carbaldehyde (0.2 mmol), aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (10 mol %), AgOAc (2 equiv) in Acetic Acid (1 mL) at 100 °C for 12 h. acs.org

Similarly, the reaction using aryl diazonium tetrafluoroborates as the arylating agent has been explored, showing broad applicability.

Table 2: C–H Arylation of Quinoline-8-carbaldehydes with Various Aryl Diazonium Tetrafluoroborates Reaction conditions: quinoline-8-carbaldehyde (0.2 mmol), aryl diazonium tetrafluoroborate (B81430) (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (10 mol %) in Acetonitrile (1 mL) at 80 °C for 4 h. acs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type with related alpha-chlorocarbonyls)

The acyl chloride functionality in this compound makes it a prime candidate for cross-coupling reactions. The Suzuki-Miyaura cross-coupling of acyl chlorides with organoboron reagents is a central method for synthesizing ketones, valued for its chemoselectivity and functional group tolerance. nsf.govacs.org While classic Suzuki reactions in aqueous media are often unsuitable for reactive acyl chlorides, the development of anhydrous conditions has enabled this transformation. nih.gov For example, using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as cesium carbonate in dry toluene (B28343) allows for the synthesis of various ketones in moderate to good yields. nih.gov

More recently, mechanochemical (solid-state, solvent-free) methods have been developed for the acyl Suzuki-Miyaura coupling. nsf.govorganic-chemistry.org These methods offer advantages in terms of sustainability and reduced reaction times. organic-chemistry.org A typical system involves ball milling the acyl chloride, a boronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., potassium phosphate). organic-chemistry.org This approach shows high chemoselectivity for the C(acyl)-Cl bond cleavage and is compatible with a wide range of functional groups on both the acyl chloride and the boronic acid. nsf.govorganic-chemistry.org

Table 3: Examples of Mechanochemical Suzuki-Miyaura Cross-Coupling of Acyl Chlorides Reaction conditions: Acyl chloride (0.2 mmol), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃HBF₄ (6 mol%), and K₃PO₄ (1.0 equiv), ball milling at 30 Hz for 10 min. organic-chemistry.org

The reactivity of the C-Cl bond in this compound can also be contextualized by examining related α-chlorocarbonyl compounds. Although often less reactive than acyl chlorides, α-chloroacetates and α-chloroacetamides can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. acs.orgnih.gov Innovations in this area include the use of visible-light irradiation to facilitate the reaction under mild, room-temperature conditions. acs.orgnih.govfigshare.com This photoassisted approach provides an efficient route to α-arylacetates and α-arylacetamides, demonstrating the potential for activating C-Cl bonds adjacent to a carbonyl group through photoredox catalysis. acs.orgnih.gov

Conceptual Role of Quinoline 8 Carbonyl Chloride As a Synthetic Intermediate

Quinoline-8-carbonyl chloride serves as a pivotal intermediate in the synthesis of a diverse array of organic compounds, particularly those with applications in medicinal chemistry and materials science. Its primary role is as an acylating agent, enabling the introduction of the quinoline-8-carbonyl moiety into various molecular scaffolds.

The synthesis of this compound itself is typically achieved by treating quinoline-8-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.comresearchgate.net Once formed, it can be readily used in subsequent reactions without extensive purification. researchgate.net

A significant application of this compound is in the preparation of amides and esters. The reaction with primary or secondary amines yields quinoline-8-carboxamides, while reaction with alcohols produces quinoline-8-carboxylates. researchgate.net These reactions are often carried out under mild conditions and can lead to high yields of the desired products. For example, the activation of quinoline-8-carboxylic acid with oxalyl chloride, followed by reaction with L-valine derivatives, has been used to synthesize chiral amide derivatives. researchgate.net

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and derivatives of 8-substituted quinolines have shown a broad spectrum of biological activities. rsc.org Consequently, this compound is a valuable tool for medicinal chemists to create libraries of novel compounds for drug discovery programs.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Versatile Acylating Agent in Complex Molecule Synthesis

The primary chemical reactivity of quinoline-8-carbonyl chloride lies in its capacity to act as a potent acylating agent. The carbonyl chloride group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is fundamental to its utility in constructing more complex molecules.

A notable application of this compound as an acylating agent is in the synthesis of specialized chiral derivatizing reagents. For instance, it reacts efficiently with the secondary amine of L-proline in a nucleophilic substitution reaction. asianpubs.orgresearchgate.net This reaction, typically carried out in an inert solvent like dry tetrahydrofuran (B95107) (THF) with a base such as 4-dimethylaminopyridine (B28879) (DMAP), proceeds rapidly at room temperature to yield (Quinoline-8-carbonyl)-L-proline with a high yield of over 98%. asianpubs.org The resulting amide bond formation demonstrates the compound's efficacy in acylating amino acids, thereby introducing the quinoline (B57606) moiety into a chiral framework. asianpubs.orgresearchgate.net This specific transformation highlights its role in creating tailored molecules for applications such as the enantioseparation of racemic mixtures. asianpubs.orgresearchgate.net

The synthesis of this compound itself is typically achieved through the reaction of 8-quinolinecarboxylic acid with a chlorinating agent like oxalyl chloride, often in the presence of a catalyst such as pyridine (B92270). researchgate.net This conversion to the highly reactive acyl chloride is a crucial step that activates the carboxylic acid for subsequent acylation reactions. researchgate.net

Precursor for the Synthesis of Diverse Quinoline Derivatives

This compound is a key starting material for accessing a wide array of substituted quinoline derivatives. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. rsc.org The ability to functionalize this core via the acyl chloride group makes this compound a valuable precursor.

Derivatization Strategies for Functionalized Quinoline Scaffolds

The primary derivatization strategy for this compound involves its reaction with nucleophiles to form stable amide, ester, or thioester linkages. This approach allows for the direct attachment of various functional groups and molecular fragments to the quinoline ring at the 8-position.

A prime example of such a strategy is the synthesis of the chiral derivatizing reagent, (Quinoline-8-carbonyl)-L-proline. asianpubs.orgresearchgate.net This process involves a two-step sequence starting from 8-quinolinecarboxylic acid:

Activation: The carboxylic acid is converted to this compound using oxalyl chloride in dichloromethane (B109758) (DCM) with a catalytic amount of pyridine. asianpubs.orgresearchgate.net

Acylation: The resulting this compound is then reacted directly with L-proline in the presence of DMAP in THF. asianpubs.org

This strategy effectively couples the quinoline scaffold with a chiral amino acid, creating a more complex, functionalized molecule designed for a specific purpose—in this case, the chiral resolution of β-blockers via high-performance liquid chromatography (HPLC). asianpubs.orgresearchgate.net The quinoline moiety in the final product serves as a chromophore, enhancing the UV detection of the derivatized analytes. asianpubs.org

This method showcases a robust strategy for creating functionalized quinoline scaffolds where the properties of the quinoline core are combined with the features of the appended molecule.

Building Block for Elaborate Molecular Architectures

The quinoline framework is a recognized building block for the construction of complex molecules in drug discovery and materials science. cymitquimica.comnumberanalytics.com this compound, as a reactive form of this building block, facilitates its incorporation into larger and more elaborate molecular architectures.

The synthesis of molecules for specific applications, such as the chiral derivatizing reagent mentioned previously, illustrates this principle. Here, the this compound is not the final product but a key intermediate that allows for the assembly of a more complex structure with a defined function. asianpubs.orgresearchgate.net The resulting (Quinoline-8-carbonyl)-L-proline can be further activated, for example, by converting its carboxylic acid group into a pentafluorophenyl (Pfp) ester, to enhance its reactivity for subsequent coupling reactions with other molecules, such as racemic β-blockers. asianpubs.org This step-wise construction demonstrates how the initial quinoline building block can be elaborated into a sophisticated molecular tool.

Application in the Synthesis of Chiral Quinoline Derivatives

A significant application of this compound is in the synthesis of chiral quinoline derivatives. Chirality is a critical aspect of modern drug design, and the development of reagents and methods for synthesizing and separating enantiomers is of paramount importance.

This compound has been successfully employed to create a new chiral derivatizing reagent by reacting it with the chiral amino acid L-proline. asianpubs.orgresearchgate.net The reaction is highly efficient, as detailed in the table below, which summarizes the synthesis of the key intermediate, (Quinoline-8-carbonyl)-L-proline.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield | Reference |

| This compound | L-proline | 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | (Quinoline-8-carbonyl)-L-proline | >98% | asianpubs.org |

This newly synthesized chiral quinoline derivative was then used to derivatize racemic β-blockers, converting the enantiomers into diastereomers. asianpubs.org These diastereomeric pairs exhibit different physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques like RP-HPLC. asianpubs.orgresearchgate.net The introduction of the quinoline moiety from this compound not only imparts chirality to the derivatizing agent but also provides a strong chromophore for sensitive detection. asianpubs.org This demonstrates a practical and effective application of this compound in the field of chiral synthesis and analysis.

Spectroscopic Characterization Methodologies for Quinoline 8 Carbonyl Chloride and Its Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Characteristic Carbonyl Stretching Frequencies

The carbonyl (C=O) stretching vibration is one of the most distinct and intense absorption bands in the IR spectrum of Quinoline-8-carbonyl chloride and its derivatives. The position of this band is highly sensitive to the electronic and steric environment of the carbonyl group.

For acyl chlorides, the C=O stretching frequency is typically observed at a higher wavenumber compared to other carbonyl compounds due to the strong electron-withdrawing inductive effect of the chlorine atom. This effect increases the force constant of the C=O bond, thus increasing the stretching frequency. In the case of this compound and its derivatives, the carbonyl stretching vibration is generally found in the range of 1750–1800 cm⁻¹. For instance, a characteristic peak for the acid chloride group in quinoline (B57606) derivatives has been noted near 1800 cm⁻¹. Specifically, for compounds like 3,7-dichloroquinolin-8-carbonyl chloride and 8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, the C=O stretch is reported around 1750 cm⁻¹.

Conjugation with the quinoline ring system can influence this frequency. Resonance effects can lead to a delocalization of electron density, which may slightly lower the C=O bond order and consequently the stretching frequency. oregonstate.edu For example, in benzoyl chloride, where the carbonyl group is conjugated with a benzene (B151609) ring, two bands are observed at 1775 cm⁻¹ and 1733 cm⁻¹, with the latter potentially arising from Fermi resonance. pg.edu.pl A similar phenomenon can be expected in quinoline systems.

The following table summarizes the characteristic IR stretching frequencies for the carbonyl group in this compound and related compounds.

| Compound/Functional Group | Characteristic C=O Stretching Frequency (cm⁻¹) | Reference(s) |

| General Acyl Chlorides | 1750–1800 | |

| Quinoline-6-carbonyl chloride hydrochloride | ~1800 | |

| 3,7-Dichloroquinolin-8-carbonyl chloride | ~1750 | |

| 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | 1750–1800 | |

| Benzoyl Chloride | 1775, 1733 | pg.edu.pl |

Vibrational Mode Assignment and Correlation with Computational Data

A comprehensive understanding of the vibrational spectrum of this compound requires the assignment of various vibrational modes beyond the carbonyl stretch. This includes C-Cl stretching, C-N and C-O vibrations, and the various stretching and bending modes of the quinoline ring. mdpi.comresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating theoretical vibrational frequencies. bendola.comnih.gov These calculations, often performed using software like Gaussian, can predict the IR spectrum of a molecule. bendola.comtsijournals.com By comparing the calculated spectrum with the experimental data, a more accurate assignment of the observed vibrational bands can be achieved. mdpi.comscirp.orgresearchgate.net

For the quinoline ring itself, characteristic vibrations include C-H stretching modes, which typically appear in the region of 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system, often observed between 1500 and 1600 cm⁻¹. mdpi.comresearchgate.net Out-of-plane C-H bending vibrations are also characteristic and can be found in the lower frequency region of the spectrum. researchgate.net

The C-Cl stretching vibration in acyl chlorides is another important diagnostic peak, although it can sometimes be coupled with other vibrations. In quinoline derivatives, C-N stretching vibrations are typically found in the range of 1325–1314 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound and its derivatives.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the quinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl chloride group, as well as by the anisotropic effects of the aromatic system.

Generally, the aromatic protons of the quinoline ring resonate in the downfield region, typically between 7.0 and 9.0 ppm. uncw.eduuncw.edu The exact chemical shifts and coupling patterns are dependent on the substitution pattern on the quinoline ring. For instance, in a study of 8-(dimethylamino)quinoline-5-carbaldehyde, the aromatic protons were observed in the range of 6.97 to 9.72 ppm. mdpi.com The concentration of the sample can also influence the chemical shifts of quinoline protons due to intermolecular π-π stacking interactions. uncw.eduuncw.edu

Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can be employed to predict ¹H NMR chemical shifts, which can then be compared with experimental data for accurate signal assignment. tsijournals.com

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. A key signal in the ¹³C NMR spectrum of this compound is the resonance of the carbonyl carbon. Due to the high electronegativity of both the oxygen and chlorine atoms, the carbonyl carbon is significantly deshielded and appears at a very low field. For acyl chlorides, the carbonyl carbon chemical shift is typically in the range of 165-180 ppm. udel.edu For 3,7-dichloroquinolin-8-carbonyl chloride, the carbonyl carbon signal is reported at approximately 170 ppm.

The carbon atoms of the quinoline ring also exhibit characteristic chemical shifts. The carbons attached to the nitrogen atom and those in close proximity to the electron-withdrawing carbonyl chloride group will be shifted downfield. libretexts.org In quinoline derivatives, the aromatic carbon signals generally appear between 110 and 155 ppm. mdpi.comresearchgate.net For example, in (5-chloro-quinolin-8-yloxy) acetic acid, the quinoline carbon signals were observed in the range of 110.54 to 153.54 ppm. scirp.org

The following table provides typical ¹³C NMR chemical shift ranges for key carbon atoms in quinoline derivatives.

| Carbon Environment | Typical Chemical Shift (ppm) | Reference(s) |

| C=O (in acyl chlorides) | 165 - 180 | udel.edu |

| C=O (in 3,7-dichloroquinolin-8-carbonyl chloride) | ~170 | |

| C=O (in carboxylic acids and esters) | 170 - 185 | libretexts.org |

| C in aromatic rings (quinoline) | 110 - 155 | scirp.orgmdpi.comresearchgate.net |

| C attached to Nitrogen (quinoline) | Downfield region | libretexts.org |

Advanced Multidimensional NMR Techniques

For complex quinoline derivatives where the one-dimensional (1D) ¹H and ¹³C NMR spectra may be crowded or ambiguous, advanced multidimensional NMR techniques are employed to provide more detailed structural information. researchgate.netomicsonline.org These techniques resolve correlations between different nuclei, aiding in the unambiguous assignment of signals.

Commonly used two-dimensional (2D) NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. slideshare.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded protons and carbons (¹H-¹³C), providing a map of which protons are attached to which carbons. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. slideshare.net

These advanced techniques are invaluable for the complete and accurate structural characterization of novel or complex this compound derivatives. researchgate.netiaea.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight and elemental composition, and offers insights into the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This method is crucial for the unambiguous identification of newly synthesized this compound derivatives and for distinguishing between isomers.

In the analysis of quinoline derivatives, HRMS is routinely used to confirm the elemental composition of the target molecules. For instance, in the synthesis of novel quinoline-based compounds, the experimentally determined monoisotopic mass is compared with the theoretically calculated mass for the expected molecular formula. A close match between these values provides strong evidence for the correct product formation.

Research on various quinoline derivatives demonstrates the utility of HRMS. For example, in the characterization of 7-(3-chlorobenzoyl)-3-(3-chlorophenyl)-3-hydroxy-2-(quinolin-8-yl)isoindolin-1-one, HRMS (ESI) was used to confirm its molecular formula, C₃₀H₁₈Cl₂N₂O₃, by matching the calculated m/z for [M+H]⁺ (525.0694) with the found value (525.0770). mdpi.com Similarly, for 7-benzoyl-3-hydroxy-1-oxo-3-phenyl-2-(quinolin-8-yl)isoindoline-5-carboxylate, the calculated m/z for [M+H]⁺ (491.1084) was found to be in close agreement with the experimental value (491.1161). mdpi.com

The following table presents HRMS data for a selection of quinoline derivatives, illustrating the high accuracy of this technique.

| Compound Name | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

| 7-(4-Chlorobenzoyl)-3-(4-chlorophenyl)-3-hydroxy-2-(quinolin-8-yl)isoindolin-1-one | C₃₀H₁₈Cl₂N₂O₃ | 525.0694 | 525.0770 | mdpi.com |

| 7-Benzoyl-3-hydroxy-5-methyl-3-phenyl-2-(quinolin-8-yl)isoindolin-1-one | C₃₂H₂₄N₂O₃ | 485.1787 | 485.1864 | mdpi.com |

| 4-(2-(2-Methoxyethoxy)ethylthio)-8-nitroquinoline-2-carboxylic acid | C₁₅H₁₇N₂O₆S | 353.0802 | 353.0812 | academie-sciences.fr |

| 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethylthio)-8-nitroquinoline-2-carboxylic acid | C₁₇H₂₁N₂O₇S | 397.1069 | 397.1073 | academie-sciences.fr |

| 4-(2,5,8,11-Tetraoxatridecan-13-ylthio)-8-nitroquinoline-2-carboxylic acid | C₁₉H₂₅N₂O₈S | 441.1326 | 441.1331 | academie-sciences.fr |

| N-(4-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)quinoline-8-sulfonamide | C₂₁H₁₆ClN₆O₂S | 451.0744 | 451.0741 | mdpi.com |

| Diethyl (4-(((quinolin-8-yl)sulfonyl)amino)benzyl)phosphonate | C₁₈H₂₄N₅NaO₅PS | 476.1133 | 476.1136 | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. academie-sciences.fr It is a cornerstone for assessing the purity of this compound and for identifying its derivatives and any potential impurities.

In a typical GC-MS analysis, the sample is volatilized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound. academie-sciences.fr

For this compound, with a molecular weight of 191.61 g/mol and a molecular formula of C₁₀H₆ClNO, GC-MS analysis would be expected to show a molecular ion peak at m/z 191 (for the ³⁵Cl isotope) and 193 (for the ³⁷Cl isotope) in a roughly 3:1 ratio. chemsrc.com The fragmentation pattern would likely involve the loss of the chlorine atom and the carbonyl group. A key fragmentation pathway for ketones and aldehydes involves the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, this could lead to fragments corresponding to the quinoline ring system.

Studies on related quinoline compounds provide insight into expected fragmentation. For example, the GC-MS analysis of quinoline itself shows characteristic fragment ions at m/z 129, 102, 123, and 51. researchgate.net The fragmentation of pyridazino-quinolines has been shown to involve cleavages of the phenylamino (B1219803) substituent and the quinoline ring system. nih.gov For 8-hydroxyquinoline-5-carbaldehyde, the mass spectrum displays a molecular ion peak at m/z 173, with fragment ions at m/z 144 and 116. mdpi.com

The retention time in the gas chromatogram provides an additional layer of identification and is a critical parameter for purity assessment. The presence of multiple peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Diffraction Studies (for crystal structures of related derivatives)

While obtaining a single crystal of the reactive this compound can be challenging, X-ray diffraction studies on its stable derivatives, such as amides, provide invaluable information about the core quinoline-8-carbonyl moiety's three-dimensional structure, bond lengths, and bond angles.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. chemmethod.com This technique has been successfully applied to various derivatives of quinoline-8-carboxamide (B1604842), which are directly synthesized from this compound.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

For example, the crystal structure of N-(quinolin-8-yl)quinoline-2-carboxamide was determined to be orthorhombic with the space group P2₁2₁2₁. iucr.org The analysis revealed a dihedral angle of 11.54 (3)° between the two quinoline rings. iucr.org In another study, the crystal structure of a quinoline dicarbamic acid derivative was found to belong to the monoclinic system with the space group P2₁/c. chemmethod.com These studies provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

The crystallographic data for several quinoline-8-carboxamide and related derivatives are summarized in the table below, showcasing the common crystal systems and space groups observed for this class of compounds.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| N-(Quinolin-8-yl)quinoline-2-carboxamide | C₁₉H₁₃N₃O | Orthorhombic | P2₁2₁2₁ | a = 6.3651(13) Å, b = 11.475(2) Å, c = 19.861(4) Å | iucr.org |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl)quinolin-2-yl)oxy)ethyl)(methyl)-carbamic acid | C₁₈H₂₁N₃O₇ | Monoclinic | P2₁/c | a = 10.334(2) Å, b = 16.929(4) Å, c = 11.192(2) Å, β = 105.13(3)° | chemmethod.com |

| 8-Hydroxy Quinoline Nitrobenzoate | C₁₆H₁₄N₂O₆ | Monoclinic | P2₁/n | a = 7.693(5) Å, b = 23.203(5) Å, c = 8.654(5) Å | scirp.org |

Challenges and Future Research Directions in Quinoline 8 Carbonyl Chloride Chemistry

Advancements in Regioselectivity and Chemoselectivity for Quinoline-8-carbonyl Chloride Synthesis

The precise control of regioselectivity—the ability to target a specific position on the quinoline (B57606) ring—and chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount in the synthesis of this compound and its precursors.

Regioselectivity: The functionalization of the quinoline scaffold can occur at various positions. Achieving selective C-H functionalization at the C8 position is a significant challenge due to the electronic properties of the quinoline ring, which often favor reactions at the C2 and C4 positions. polyu.edu.hk Research efforts are directed towards the use of directing groups to guide catalysts to the C8 position. For instance, the use of a quinoline N-oxide can facilitate C8-arylation through the formation of a five-membered metallacycle intermediate with a ruthenium catalyst. rsc.org Similarly, rhodium-catalyzed C-8 allylation of quinoline N-oxides has been achieved using vinylcyclopropanes as the allyl source. rsc.org

Future research will likely focus on developing new directing groups that are easily installed and removed, as well as catalytic systems that can achieve C8-selectivity without the need for a directing group. Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to predict reactive sites and guide the design of new regioselective reactions.

Chemoselectivity: The synthesis of this compound from quinoline-8-carboxylic acid requires the selective conversion of the carboxylic acid to the acid chloride without affecting other sensitive functional groups that may be present on the quinoline ring. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. However, challenges arise when the quinoline scaffold bears other reactive functionalities.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and the chemistry of this compound is no exception. Research is actively pursuing catalysts that offer higher efficiency, greater selectivity, and broader substrate scope.

Transition metal catalysis has been instrumental in the functionalization of quinolines. nih.gov Catalysts based on palladium, rhodium, copper, and iron have been employed for various C-H activation and cross-coupling reactions. rsc.orgmdpi.comrsc.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for introducing aryl groups onto the quinoline scaffold. Iron catalysis, in particular, is gaining attention as a cost-effective and less hazardous alternative. rsc.org

A significant area of future research is the development of catalysts that can operate under milder reaction conditions and with lower catalyst loadings. The use of nanocatalysts is an emerging field that offers potential advantages due to their high surface area and unique catalytic properties. nih.govacs.org For instance, Fe3O4 nanoparticle-supported catalysts have been used for the synthesis of quinoline derivatives. nih.gov

Furthermore, the design of ligands plays a crucial role in controlling the reactivity and selectivity of metal catalysts. Ligand-controlled regiodivergent hydroboration of quinolines using manganese catalysts has been reported, where the choice of ligand dictates whether 1,2- or 1,4-hydroboration occurs. chinesechemsoc.org The development of new chiral ligands for asymmetric catalysis will be vital for the enantioselective synthesis of quinoline derivatives.

| Catalyst System | Reaction Type | Key Advantages |

| Rhodium(III) | C-8 Allylation | High regioselectivity |

| Palladium(II) Acetate (B1210297) | C-H/C-H Cross-Coupling | Synthesis of unsymmetrical heterobiaryls |

| Copper(I) Iodide | C2 Alkylation | Efficient and selective |

| Iron(III) Chloride | Friedländer Annulation | Inexpensive, non-toxic |

| Fe3O4 Nanoparticles | Pyrimido[4,5-b]quinolone synthesis | Reusable, high yield |

| Manganese Complexes | Hydroboration | Ligand-controlled regioselectivity |

Exploration of Sustainable and Environmentally Benign Synthetic Protocols for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its precursors, this translates to the use of safer solvents, renewable starting materials, and energy-efficient processes. ijpsjournal.comresearchgate.net

Traditional methods for quinoline synthesis often involve harsh conditions and the use of hazardous reagents. nih.govtandfonline.com Modern approaches are exploring greener alternatives. asianpubs.org Water is being investigated as a solvent for quinoline synthesis, which is environmentally benign and can lead to rate enhancement in some reactions. researchgate.net The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and tin(II) chloride, has also been reported as a green catalytic system. researchgate.net

Microwave-assisted synthesis and ultrasound-assisted synthesis are being explored as energy-efficient techniques to accelerate reactions and improve yields. ijpsjournal.comiipseries.org For example, the microwave-assisted synthesis of quinoline-4-carboxylic acid has been reported. iipseries.org

A recent advancement is the use of electrosynthesis for the Friedländer reaction, which replaces hazardous chemical reductants with electricity under mild, aqueous conditions. This method boasts high atom economy and utilizes recyclable electrodes. rsc.org

Future research will continue to focus on developing protocols that minimize waste and environmental impact. This includes the use of biomass-derived starting materials and the development of catalytic systems that can operate in green solvents or under solvent-free conditions. rsc.orgnih.gov

Investigation of Unexplored Reaction Pathways and Derivatization Strategies for this compound

The reactive carbonyl chloride group of this compound makes it a versatile precursor for a wide range of derivatives. While reactions with common nucleophiles like amines and alcohols to form amides and esters are well-established, there is significant scope for exploring new reaction pathways and derivatization strategies.

One area of interest is the use of this compound in multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. rsc.org For instance, a three-component reaction involving anilines, aldehydes, and enaminones has been developed for the synthesis of functionalized quinolines. rsc.org

The development of novel heterocyclic systems based on this compound is another promising research direction. For example, reactions with dithioloquinolines and oxalyl chloride have led to the synthesis of novel polycondensed heterocyclic systems. researchgate.net The synthesis of quinoline-8-sulfonamides and their subsequent "click" reactions with azides have produced novel 1,2,3-triazole derivatives with potential biological activity. mdpi.com

Furthermore, the functionalization of the quinoline ring itself, in concert with derivatization at the carbonyl chloride, can lead to a vast array of new compounds. C-H functionalization strategies can be employed to introduce various substituents at different positions of the quinoline core, followed by reaction at the C8-carbonyl chloride. polyu.edu.hkrsc.org

Future research will likely involve the application of this compound in the synthesis of novel materials, such as polymers and functional dyes, as well as its use as a scaffold for the development of new therapeutic agents. The exploration of its reactivity with less common nucleophiles and in novel cycloaddition reactions will undoubtedly uncover new and valuable chemical transformations.

| Precursor/Reagent | Reaction Type | Product Class |

| Amines | Nucleophilic Acyl Substitution | Amides |

| Alcohols | Nucleophilic Acyl Substitution | Esters |

| Dithioloquinolines/Oxalyl Chloride | Cycloaddition/Condensation | Polycondensed Heterocycles |

| Propargylamine/Organic Azides | "Click" Chemistry | 1,2,3-Triazoles |

| Anilines/Aldehydes/Enaminones | Multicomponent Reaction | Functionalized Quinolines |

Q & A

Q. What is the established synthetic route for preparing Quinoline-8-carbonyl chloride from quinoline-8-carboxylic acid?

this compound is synthesized by treating quinoline-8-carboxylic acid with excess thionyl chloride (SOCl₂) at 60–70°C for 3 hours. After cooling, excess SOCl₂ is evaporated, and the crude product is used directly in subsequent reactions (e.g., coupling with amines). This method yields a reactive acyl chloride intermediate, critical for amide bond formation in drug discovery or materials science .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight and purity (e.g., m/z 412 [M+H]⁺ observed for a derivative) .

- ¹H NMR : Identifies structural features (e.g., aromatic protons at δ 7.27–9.01 ppm) and confirms functional group transformations .

- Chromatography (TLC/HPLC) : Monitors reaction progress and purity during flash chromatography (e.g., toluene/EtOAc/acetone solvent systems) .

Q. How should researchers handle and store this compound to ensure stability?

Due to its moisture sensitivity, the compound must be stored under inert gas (e.g., N₂ or Ar) in anhydrous conditions. Reactions should use dry solvents (e.g., acetonitrile) and bases like triethylamine (TEA) to scavenge HCl. Safety protocols for corrosive chlorides, such as fume hood use and PPE, are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in amide coupling reactions with this compound?

Variables to optimize:

- Stoichiometry : Use 5 equivalents of TEA to neutralize HCl and drive the reaction .

- Temperature : Room-temperature coupling over 72 hours minimizes side reactions (e.g., hydrolysis) .

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of amine precursors.

- Purification : Flash chromatography with gradient elution resolves byproducts (e.g., unreacted starting material) .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

- Comparative NMR Analysis : Cross-check chemical shifts with computational predictions (e.g., DFT calculations) to confirm regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks caused by isotopic chlorine patterns.

- X-ray Crystallography : Provides definitive structural validation for crystalline derivatives .

Q. How can researchers investigate the reactivity of this compound in unconventional solvents or under catalytic conditions?

- Green Chemistry Approaches : Test ionic liquids or bio-based solvents to reduce environmental impact.

- Catalysis Screening : Evaluate Pd or Cu catalysts for coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to reduce reagent excess.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction rates and intermediates.

Q. What are common pitfalls in synthesizing this compound derivatives, and how are they addressed?

- Low Yield : Often due to moisture contamination. Ensure rigorous drying of glassware and solvents.

- Byproduct Formation : Hydrolysis to quinoline-8-carboxylic acid occurs if residual water is present. Use molecular sieves or desiccants.

- Purification Challenges : Derivatives with polar functional groups may require reverse-phase HPLC instead of standard flash chromatography .

Methodological Best Practices

Q. How should researchers document synthetic procedures for reproducibility?

Follow IUPAC guidelines and journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

- Report exact stoichiometry, solvent volumes, and reaction times .

- Include spectral data (e.g., NMR shifts, LC-MS traces) in the main text or supplementary materials .

- Annotate unexpected observations (e.g., color changes, precipitates) to aid troubleshooting .

Q. What criteria validate the purity and identity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.